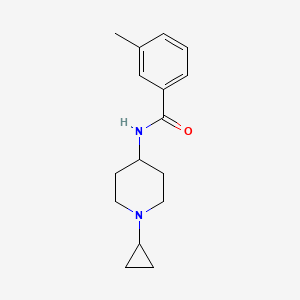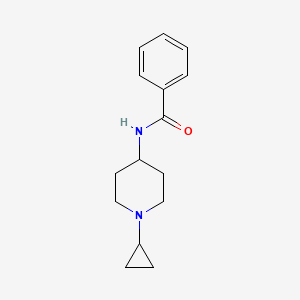
N-(1-cyclopropylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylpiperidin-4-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain that is involved in the regulation of anxiety, mood, and sleep. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.
Wirkmechanismus
N-(1-cyclopropylpiperidin-4-yl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, N-(1-cyclopropylpiperidin-4-yl)benzamide enhances the inhibitory effects of this neurotransmitter, leading to anxiolytic and anticonvulsant effects. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to increase the levels of the GABA precursor glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to increase the levels of GABA and glutamate in the brain, leading to a range of biochemical and physiological effects. These include anxiolytic and anticonvulsant effects, as well as the potential to reduce drug-seeking behavior in addiction. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide may have neuroprotective effects, as it has been shown to reduce cell death in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyclopropylpiperidin-4-yl)benzamide in lab experiments is its specificity for GABA aminotransferase, which allows researchers to selectively manipulate the levels of GABA in the brain. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using N-(1-cyclopropylpiperidin-4-yl)benzamide is its relatively short half-life, which requires frequent dosing in experiments.
Zukünftige Richtungen
There are many potential future directions for the use of N-(1-cyclopropylpiperidin-4-yl)benzamide in scientific research. One area of interest is the development of novel therapies for epilepsy and other seizure disorders, which may be facilitated by the anxiolytic and anticonvulsant effects of N-(1-cyclopropylpiperidin-4-yl)benzamide. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide may have potential as a treatment for anxiety disorders and addiction, as well as for neuroprotection in the context of stroke and traumatic brain injury. Further research is needed to fully understand the therapeutic potential of N-(1-cyclopropylpiperidin-4-yl)benzamide and to develop effective treatment strategies based on its mechanism of action.
Synthesemethoden
N-(1-cyclopropylpiperidin-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpiperidine with benzoyl chloride in the presence of a base such as sodium hydride. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a pure and stable form of N-(1-cyclopropylpiperidin-4-yl)benzamide that can be used for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance abuse. Studies have shown that N-(1-cyclopropylpiperidin-4-yl)benzamide can reduce seizures in animal models of epilepsy, and can also reduce anxiety-like behaviors in rodents. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-4-2-1-3-5-12)16-13-8-10-17(11-9-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUVJUOBWPENHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)

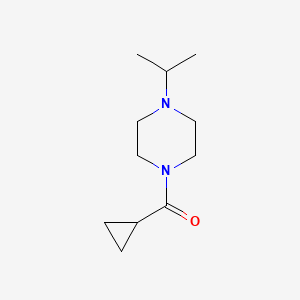
![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)
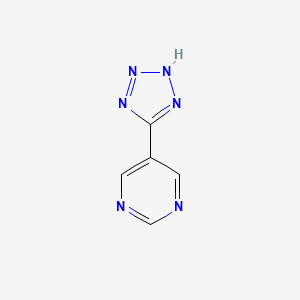

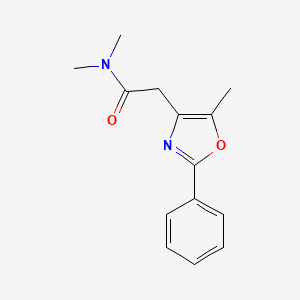
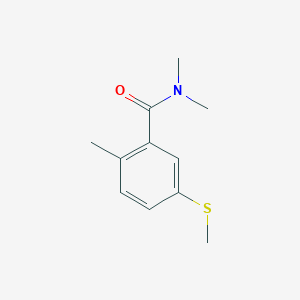
![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)
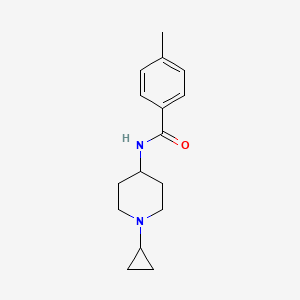
![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)
